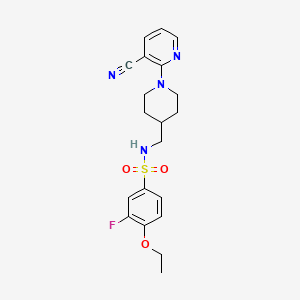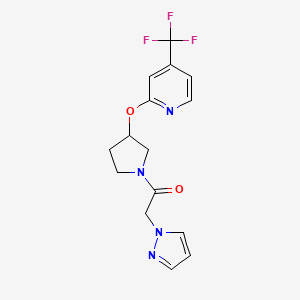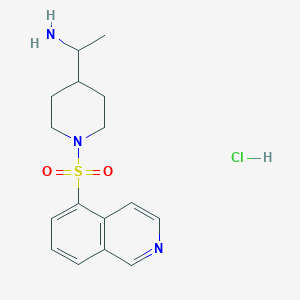
2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of compounds related to 2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves intricate chemical processes, highlighting the importance of sulfonamide rings and derivatives as core structural motifs in various pharmacologically active molecules. These compounds are synthesized through condensation reactions, followed by dehydrative annulation, showcasing the complexity and versatility of organic synthesis techniques in creating heterocyclic compounds with potential biological activities (Jagannadham et al., 2019).
Pharmacological Potential
The pharmacological potential of these compounds is significant, with studies indicating their roles in antibacterial activity. For instance, derivatives containing the azetidinyl group have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in addressing antibiotic resistance, a major concern in contemporary medicine (Kuramoto et al., 2003). Additionally, these compounds have been explored for their antioxidant, antimicrobial, and antitubercular activities, further underscoring their therapeutic potential (Chandrashekaraiah et al., 2014).
Potential Therapeutic Applications
The exploration of these compounds extends to their use as precursors for ligands in metal complexes, highlighting their versatility beyond pharmaceutical applications. Their ability to form CC'N-pincer ligands through metal-promoted degradation processes opens avenues for their use in catalysis and material science (Casarrubios et al., 2015). Moreover, these compounds have shown promise as selective estrogen receptor degraders and antagonists, indicating their potential in the treatment of ER+ breast cancer, showcasing the critical role of molecular design in developing targeted cancer therapies (Scott et al., 2020).
Safety and Hazards
Details regarding safety precautions, hazards, or toxicity are not provided in the search results.
Eigenschaften
IUPAC Name |
2-[1-(4-ethoxy-3-fluorophenyl)sulfonylazetidin-3-yl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-26-20-8-7-18(11-19(20)21)27(24,25)23-13-17(14-23)22-10-9-15-5-3-4-6-16(15)12-22/h3-8,11,17H,2,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAZAQXQSOALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC4=CC=CC=C4C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)azetidin-3-yl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2727296.png)

![chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone](/img/structure/B2727298.png)

![Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2727301.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2727303.png)
![(2,4-Dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid](/img/structure/B2727304.png)


![2-[(1-Cyclohexylethyl)amino]ethan-1-ol](/img/structure/B2727312.png)


![(E)-4-(Dimethylamino)-N-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]but-2-enamide](/img/structure/B2727316.png)
